Exendin (9-39) - 133514-43-9

Exendin (9-39)

Catalog Number: EVT-353946
CAS Number: 133514-43-9
Molecular Formula: C149H234N40O47S
Molecular Weight: 3369.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Exendin (9-39) is a 31 amino acid peptide fragment of Exenatide, a naturally occurring peptide found in the saliva of the Gila monster. [] It acts as a potent and specific antagonist of the Glucagon-like peptide-1 receptor (GLP-1R). [, ] In scientific research, Exendin (9-39) is primarily employed to investigate the physiological roles of GLP-1 and the potential therapeutic benefits of modulating GLP-1R signaling. [, , , , , , , ]

Mechanism of Action

Exendin (9-39) functions as a competitive antagonist of the GLP-1 receptor. It binds to the receptor without activating it, thereby blocking the binding and subsequent downstream signaling of GLP-1 and other GLP-1R agonists. [, , ] This blockage effectively antagonizes the glucagonostatic and the insulinotropic effects of GLP-1. []

Applications
  • Investigating the role of GLP-1 in glucose homeostasis: Exendin (9-39) has been used to study the contribution of GLP-1 to glucose regulation after bariatric surgery. [, , , , , ] Researchers have used it to block GLP-1R signaling and assess its impact on postprandial glucose and insulin levels in these patients. [, , , ]
  • Exploring the role of GLP-1 in appetite regulation: Studies have employed Exendin (9-39) to investigate the role of endogenous CNS GLP-1 in controlling appetite and body weight. [, , , ] Blocking GLP-1R signaling in the brain with Exendin (9-39) has been shown to induce hyperphagia and affect body weight regulation in rodent models. [, , , ]
  • Understanding the interplay between GLP-1 and other signaling pathways: Exendin (9-39) has been used to investigate the interaction between GLP-1 and other hormones and signaling pathways involved in regulating physiological functions. [, , , , , , , , , ] For example, researchers have used it to explore the interplay between GLP-1 and leptin in appetite control. []
  • Evaluating the therapeutic potential of GLP-1R antagonists: While not directly discussed in the provided papers, the use of Exendin (9-39) provides insights into the potential therapeutic applications of GLP-1R antagonists, particularly in conditions characterized by excessive GLP-1 activity, such as Post-Bariatric Hypoglycemia (PBH). [, , ]
Future Directions
  • Further exploring its role in various physiological processes: Beyond its established role in glucose and appetite regulation, future research could investigate the potential impact of Exendin (9-39) on other GLP-1-mediated functions, such as gastrointestinal motility, neuroprotection, and immune modulation. [, , , , ]

Glucagon-Like Peptide-1 (GLP-1)

Compound Description: Glucagon-like peptide-1 (GLP-1) is a naturally occurring incretin hormone primarily produced by intestinal L-cells. [] It plays a crucial role in regulating blood glucose levels by stimulating glucose-dependent insulin secretion, suppressing glucagon secretion, slowing gastric emptying, and promoting satiety. [, , ] GLP-1 exerts its effects by binding to the GLP-1 receptor (GLP-1R). []

Relevance: Exendin (9-39) acts as a potent and specific antagonist of the GLP-1 receptor, effectively blocking the actions of GLP-1. [, , , , ] This antagonistic relationship makes Exendin (9-39) a valuable tool for studying the physiological roles of GLP-1 and for developing therapies for conditions associated with GLP-1 dysregulation.

Exendin-4

Compound Description: Exendin-4 is a stable, long-acting analog of GLP-1 originally isolated from the saliva of the Gila monster lizard. [, ] Similar to GLP-1, Exendin-4 acts as a GLP-1R agonist, stimulating insulin secretion and exhibiting beneficial effects on glucose metabolism and cardiovascular function. [, , ]

Liraglutide

Compound Description: Liraglutide is another long-acting GLP-1 receptor agonist used clinically for the treatment of type 2 diabetes and obesity. [, ] It promotes insulin secretion, suppresses glucagon release, and slows gastric emptying, thereby improving glycemic control and promoting weight loss. [, ]

Relevance: Like Exendin-4, Liraglutide exerts its effects by activating the GLP-1 receptor. [, ] This highlights the therapeutic potential of targeting the GLP-1R for treating metabolic disorders. While Exendin (9-39) antagonizes the GLP-1R and blocks its effects, Liraglutide, similar to Exendin-4, acts as an agonist, demonstrating contrasting pharmacological profiles. [, ]

Glucose-Dependent Insulinotropic Peptide (GIP)

Compound Description: Glucose-dependent insulinotropic peptide (GIP) is another incretin hormone produced by K-cells in the small intestine. [] It also plays a role in regulating glucose homeostasis by stimulating insulin secretion in response to food intake. [, ]

Relevance: Both GLP-1 and GIP are incretin hormones that enhance glucose-stimulated insulin secretion. [] While Exendin (9-39) specifically antagonizes the GLP-1 receptor, it does not directly affect GIP or its receptor. [, ] Research has explored the combined effects of GLP-1 and GIP-based therapies, as well as the potential role of DPP-4 inhibitors in regulating both incretins. [, ]

Sitagliptin

Compound Description: Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used as an oral antidiabetic drug. [, ] It inhibits the degradation of GLP-1 and GIP, thereby increasing their circulating levels and enhancing their glucose-lowering effects. [, ]

Relevance: Sitagliptin indirectly increases GLP-1 levels by inhibiting DPP-4, the enzyme responsible for GLP-1 degradation. [, ] This mechanism contrasts with the direct antagonistic action of Exendin (9-39) on the GLP-1 receptor. [, ] Nevertheless, both compounds provide insights into the therapeutic potential of targeting the GLP-1 system for treating metabolic diseases.

Exendin (9-39) amide

Compound Description: This compound is a modified version of Exendin (9-39), featuring an amide group at the C-terminus. [] This modification potentially alters the peptide's stability and binding affinity to the GLP-1 receptor compared to its non-amidated counterpart.

Relevance: The use of Exendin (9-39) amide in various studies emphasizes the importance of specific chemical modifications for achieving desired pharmacological effects. Comparing the activities of Exendin (9-39) and its amidated form helps elucidate the structure-activity relationship of GLP-1 receptor antagonists. []

Properties

CAS Number

133514-43-9

Product Name

Exendin (9-39)

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C149H234N40O47S

Molecular Weight

3369.8 g/mol

InChI

InChI=1S/C149H234N40O47S/c1-14-78(10)120(185-139(227)98(62-81-29-16-15-17-30-81)177-136(224)97(61-76(6)7)175-129(217)88(35-24-53-158-149(156)157)172-144(232)119(77(8)9)184-122(210)79(11)164-126(214)90(41-46-114(199)200)168-131(219)91(42-47-115(201)202)169-132(220)92(43-48-116(203)204)170-134(222)94(50-58-237-13)171-130(218)89(40-45-109(153)194)167-127(215)86(33-20-22-51-150)166-140(228)103(72-192)182-137(225)95(59-74(2)3)174-123(211)84(152)64-118(207)208)145(233)173-93(44-49-117(205)206)133(221)178-99(63-82-66-159-85-32-19-18-31-83(82)85)138(226)176-96(60-75(4)5)135(223)165-87(34-21-23-52-151)128(216)179-100(65-110(154)195)124(212)161-67-111(196)160-69-113(198)186-54-25-36-105(186)142(230)183-104(73-193)141(229)181-102(71-191)125(213)162-68-112(197)163-80(12)146(234)188-56-27-38-107(188)148(236)189-57-28-39-108(189)147(235)187-55-26-37-106(187)143(231)180-101(70-190)121(155)209/h15-19,29-32,66,74-80,84,86-108,119-120,159,190-193H,14,20-28,33-65,67-73,150-152H2,1-13H3,(H2,153,194)(H2,154,195)(H2,155,209)(H,160,196)(H,161,212)(H,162,213)(H,163,197)(H,164,214)(H,165,223)(H,166,228)(H,167,215)(H,168,219)(H,169,220)(H,170,222)(H,171,218)(H,172,232)(H,173,233)(H,174,211)(H,175,217)(H,176,226)(H,177,224)(H,178,221)(H,179,216)(H,180,231)(H,181,229)(H,182,225)(H,183,230)(H,184,210)(H,185,227)(H,199,200)(H,201,202)(H,203,204)(H,205,206)(H,207,208)(H4,156,157,158)/t78-,79-,80-,84-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,119-,120-/m0/s1

InChI Key

WSEVKKHALHSUMB-MVNVRWBSSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.